2,3-Dioxoindoline-5-carbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dioxoindoline-5-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of indole derivatives with suitable reagents under controlled conditions. For example, a solution of this compound in tetrahydrofuran (THF) can be treated with sodium hydride (NaH) at 0°C, followed by the addition of a Grignard reagent at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in bulk quantities for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
2,3-Dioxoindoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into other functionalized indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxoindoline derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .
Scientific Research Applications
2,3-Dioxoindoline-5-carbonitrile has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3-Dioxoindoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2,3-Dioxoindoline-5-carbonitrile can be compared with other similar compounds, such as:
Isatin (1H-indole-2,3-dione): Isatin is another indole derivative with a broad range of biological activities, including anticancer and antimicrobial properties.
Indole-3-acetic acid: This compound is a plant hormone with significant roles in plant growth and development.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2,3-dioxo-1H-indole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2/c10-4-5-1-2-7-6(3-5)8(12)9(13)11-7/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNCNIBQOCAFOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493359 | |
Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61394-92-1 | |
Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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